Methyl 3-(chloromethyl)-2-ethylbenzoate
Description
Methyl 3-(chloromethyl)-2-ethylbenzoate is an aromatic ester characterized by a benzoate core substituted with a chloromethyl group at position 3 and an ethyl group at position 2.
- Molecular Formula: Likely C11H13ClO2 (inferred from analogs like methyl 3-amino-5-chloro-2-ethylbenzoate, C10H12ClNO2 ).
- Functional Groups: The chloromethyl (-CH2Cl) group introduces reactivity in nucleophilic substitutions, while the ethyl substituent may enhance lipophilicity and steric hindrance.
This compound is structurally related to intermediates used in pharmaceutical synthesis, such as ethyl 2-amino-6-chloro-3-methylbenzoate (CAS 1183546-09-9) , but differs in substituent positions and functional groups.
Properties
Molecular Formula |
C11H13ClO2 |
|---|---|
Molecular Weight |
212.67 g/mol |
IUPAC Name |
methyl 3-(chloromethyl)-2-ethylbenzoate |
InChI |
InChI=1S/C11H13ClO2/c1-3-9-8(7-12)5-4-6-10(9)11(13)14-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
GOOQROXTTKYZJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1C(=O)OC)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(chloromethyl)-2-ethylbenzoate can be synthesized through several methods. One common method involves the chloromethylation of methyl 2-ethylbenzoate using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is typically carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chloromethylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chloromethyl)-2-ethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of 3-(chloromethyl)-2-ethylbenzoic acid.
Reduction: Formation of 3-(chloromethyl)-2-ethylbenzyl alcohol.
Scientific Research Applications
Methyl 3-(chloromethyl)-2-ethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(chloromethyl)-2-ethylbenzoate involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The ester group can also undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and alcohols.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 3-(chloromethyl)-2-ethylbenzoate with four analogs from the evidence:
Reactivity and Stability
- Hydrolysis Sensitivity :
Chloromethyl dichloroacetate exhibits rapid hydrolysis in aqueous acetone, with acetone retarding its rate more than trifluoroacetate esters . This compound’s hydrolysis is expected to be slower due to the ethyl group’s steric effects, similar to how methyl trifluoroacetate resists hydrolysis compared to less substituted esters . - In contrast, the chloroethyl group in the target compound may direct electrophilic attacks to the chloromethyl site.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
